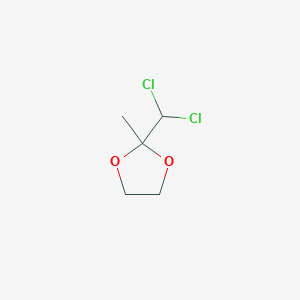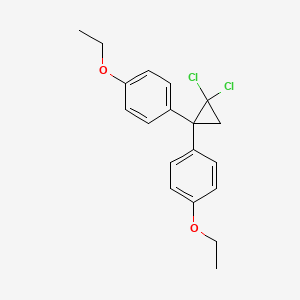
2-(Dichloromethyl)-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dichloromethyl group and a methyl group attached to a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-2-methyl-1,3-dioxolane can be achieved through several methods. One common approach involves the reaction of dichloromethyl methyl ether with a suitable dioxolane precursor under controlled conditions. The reaction typically requires the presence of a catalyst such as titanium tetrachloride to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dichloromethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxolanes, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Dichloromethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dichloromethyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The dichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity.
Dichloromethyl methyl ether: Shares the dichloromethyl group but differs in its overall structure.
1,3-Dioxolane: The parent compound without the dichloromethyl and methyl substitutions.
Uniqueness
2-(Dichloromethyl)-2-methyl-1,3-dioxolane is unique due to the presence of both the dichloromethyl and methyl groups on the dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
22052-63-7 |
|---|---|
Fórmula molecular |
C5H8Cl2O2 |
Peso molecular |
171.02 g/mol |
Nombre IUPAC |
2-(dichloromethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C5H8Cl2O2/c1-5(4(6)7)8-2-3-9-5/h4H,2-3H2,1H3 |
Clave InChI |
OHXLAOJLJWLEIP-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)
![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)



![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)



